N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-fluoroaniline and 4-methoxy-3-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid.Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require advanced techniques such as X-ray diffraction .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of thiazole and acetamide compounds has shown promising antimicrobial properties. For instance, the synthesis and evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).
Anticancer Properties
Several thiazol-2-yl acetamide derivatives have been synthesized and evaluated for their anticancer activity. For example, synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlighted compounds with significant anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).
Anti-inflammatory Activity
The synthesis of novel derivatives involving thiazole and acetamide frameworks has been explored for anti-inflammatory applications. A study on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Enzyme Inhibition
Compounds structurally related to the query have been evaluated for their ability to inhibit specific enzymes, which is crucial for developing therapeutic agents. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs were synthesized as glutaminase inhibitors, offering potential therapeutic strategies for diseases where glutaminase activity is implicated (Shukla et al., 2012).
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c1-14-5-3-6-16(11-14)12-20(25)23-10-9-19-15(2)24-21(26-19)17-7-4-8-18(22)13-17/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSYBNSKNPSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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